molecular formula C3H5BrO3 B1200398 3-Bromo-2-hydroxypropanoic acid CAS No. 32777-03-0

3-Bromo-2-hydroxypropanoic acid

Cat. No.: B1200398
CAS No.: 32777-03-0
M. Wt: 168.97 g/mol
InChI Key: UKORLVILOUWVTJ-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxypropanoic acid is an organic compound with the molecular formula C₃H₅BrO₃ and a molecular weight of 168.97 g/mol . It is a brominated derivative of hydroxypropanoic acid and is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-hydroxypropanoic acid can be synthesized through the bromination of 2-hydroxypropanoic acid (lactic acid). The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and lactic acid, with careful monitoring of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-hydroxypropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxypropanoic acid involves its reactivity due to the presence of both bromine and hydroxyl groups. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-hydroxypropanoic acid is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it valuable in synthetic chemistry and various research applications .

Properties

IUPAC Name

3-bromo-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKORLVILOUWVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32777-03-0
Record name 3-Bromolactic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032777030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32777-03-0
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Record name 3-bromo-2-hydroxypropanoic acid
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Record name 3-BROMOLACTIC ACID, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the crystal structure of β-Bromolactic acid compared to β-Iodolactic acid?

A1: While both β-Chlorolactic acid and β-Bromolactic acid crystallize with two molecules in their asymmetric unit (Z'=2), β-Iodolactic acid displays a unique structure with only one molecule in its asymmetric unit (Z'=1) []. This difference arises from variations in the hydrogen bonding patterns of the alcohol group with neighboring molecules, influenced by the halogen atom present.

Q2: How does the halogen atom in β-halolactic acids influence their crystal packing?

A2: The crystal structures of β-halolactic acids reveal a consistent packing arrangement characterized by alternating layers of intermolecular hydrogen bonding and halogen-halogen interactions []. This suggests that the halogen atom plays a significant role in determining the overall crystal packing and stability through these intermolecular interactions.

Q3: Can 3-Bromo-2-hydroxypropanoic acid be used to synthesize other compounds?

A3: Yes, this compound serves as a key starting material in the synthesis of 2-aryl-5-bromomethyl-1,3-dioxolan-4-ones []. These compounds are further modified to produce 2-aryl-5-methylene-1,3-dioxolan-4-ones, which are interesting monomers for polymerization reactions.

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